6-Ethoxy-4-methylnicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-ethoxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-4-7(2)8(6-11)5-10-9/h4-6H,3H2,1-2H3 |
InChI Key |
XBCSAOVZDQUSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Ethoxy 4 Methylnicotinaldehyde
Aldehyde Group Reactivity
The aldehyde functional group is characterized by a carbonyl (C=O) moiety where the carbon atom is bonded to a hydrogen atom and a carbon atom of the pyridine (B92270) ring. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent polarity is the basis for the aldehyde's characteristic reactions.
Nucleophilic Addition Reactions
One of the most fundamental reactions of aldehydes is nucleophilic addition. nih.govresearchgate.net In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. thermofisher.com The subsequent protonation of the resulting alkoxide ion yields the final addition product. The general mechanism for this reaction is illustrated below:
General Mechanism of Nucleophilic Addition to an Aldehyde
Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide is protonated by a protic solvent or added acid to give the alcohol product.
The reactivity of the aldehyde can be influenced by the electronic nature of the pyridine ring. The ethoxy group at the 6-position is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted aromatic aldehyde. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which can enhance the electrophilicity.
A variety of nucleophiles can participate in these addition reactions, leading to a diverse range of products. Some illustrative examples are provided in the table below.
| Nucleophile (Reagent) | Product Type | General Reaction Scheme |
| Hydride (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | |
| Grignard Reagent (R-MgX) | Secondary Alcohol | |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | |
| Organolithium Reagent (R-Li) | Secondary Alcohol |
Condensation Reactions (e.g., with hydrazines)
Aldehydes readily undergo condensation reactions with primary amine derivatives, such as hydrazines, to form imines or related compounds. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The initial addition of the hydrazine (B178648) to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to yield the final product.
The reaction with hydrazine itself would be expected to produce the corresponding hydrazone. Substituted hydrazines, such as phenylhydrazine, would yield phenylhydrazones. These reactions are often catalyzed by acid. researchgate.netresearchgate.net
Expected Condensation Reaction with Hydrazine
| Reactant | Product | Reaction Conditions |
| Hydrazine (H₂NNH₂) | 6-Ethoxy-4-methylnicotinaldehyde hydrazone | Typically in a protic solvent, may be acid-catalyzed |
| Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone | Typically in a protic solvent, may be acid-catalyzed |
These condensation products can be important intermediates for further synthetic transformations, such as the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
Oxidation and Reduction Reactions
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) can oxidize the aldehyde to the corresponding 6-ethoxy-4-methylnicotinic acid.
Reduction: The aldehyde can be reduced to 6-ethoxy-4-methylpyridin-3-yl)methanol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively carry out this reduction.
| Transformation | Reagent(s) | Expected Product |
| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | 6-Ethoxy-4-methylnicotinic acid |
| Reduction | NaBH₄, LiAlH₄ | (6-Ethoxy-4-methylpyridin-3-yl)methanol |
Pyridine Ring Reactivity
The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The substituents on the ring, the ethoxy and methyl groups, will further modulate this reactivity.
Electrophilic Aromatic Substitution
The pyridine nitrogen deactivates the ring towards electrophilic attack. youtube.comrsc.org Furthermore, under the acidic conditions often employed for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.org If substitution were to occur, it would be expected to direct to the meta position relative to the nitrogen atom (the 5-position). However, the presence of the activating ethoxy and methyl groups could influence the regioselectivity. The ethoxy group at the 6-position and the methyl group at the 4-position are both ortho, para-directing. Their combined influence, along with the deactivating effect of the pyridine nitrogen, makes predicting the precise outcome of electrophilic substitution complex without experimental data.
Expected Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of Nitrogen | Influence of Ethoxy Group (ortho, para-directing) | Influence of Methyl Group (ortho, para-directing) | Overall Likelihood |
| 2 | Deactivated (ortho to N) | Activated (para to OEt) | - | Unlikely |
| 5 | Activated (meta to N) | Activated (meta to OEt) | Activated (ortho to Me) | Potentially favored |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions, which are electronically deficient due to the influence of the nitrogen atom. In this compound, the 6-position is occupied by an ethoxy group. While ethoxy is not a typical leaving group in SNAr reactions, under forcing conditions or with specific reagents, its displacement could be possible. However, a more likely scenario for nucleophilic aromatic substitution would involve the displacement of a better leaving group, should one be present on the ring. The presence of the electron-withdrawing aldehyde group at the 3-position would further activate the ring towards nucleophilic attack.
If a suitable leaving group were present at the 2- or 4-position, nucleophiles could displace it. The electron-withdrawing aldehyde group would help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov
Transformations of the Ethoxy Group
The ethoxy group (-OCH₂CH₃) is an ether linkage and its primary transformation involves cleavage of the C-O bond to yield a hydroxyl group. This conversion to the corresponding phenol (B47542), 6-hydroxy-4-methylnicotinaldehyde (B2768790), is a crucial reaction for modifying the properties and further functionalization of the molecule.
The most common method for cleaving aryl ethers is through the action of strong acids, particularly hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). masterorganicchemistry.comgoogle.comnih.gov The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the ethyl group carbon leads to the formation of the phenol and an ethyl halide.
The general mechanism for this SN2-type cleavage is as follows:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack by the halide anion (Br⁻ or I⁻) on the α-carbon of the ethyl group.
Cleavage of the carbon-oxygen bond to form 6-hydroxy-4-methylnicotinaldehyde and ethyl halide.
Due to the sp² hybridization of the carbon on the pyridine ring, direct nucleophilic attack on the ring is disfavored. masterorganicchemistry.com Therefore, the cleavage selectively occurs at the ethyl group. The reaction typically requires heating to proceed at a reasonable rate. masterorganicchemistry.com
| Reagent | Product | General Conditions |
| Hydrogen Bromide (HBr) | 6-Hydroxy-4-methylnicotinaldehyde | Reflux in aqueous HBr |
| Hydrogen Iodide (HI) | 6-Hydroxy-4-methylnicotinaldehyde | Reflux in aqueous HI |
| Boron Tribromide (BBr₃) | 6-Hydroxy-4-methylnicotinaldehyde | Anhydrous conditions, often at low temperatures |
This table represents predicted transformations based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.
Another method for the cleavage of aryl ethers involves the use of Lewis acids. For instance, a patented process describes the cleavage of alkyl o-hydroxyphenyl ethers using aluminum chloride in the presence of a tertiary amine, followed by hydrolysis. google.com This method could potentially be adapted for the de-ethylation of this compound.
Reactions Involving the Methyl Substituent
The methyl group at the 4-position of the pyridine ring is also amenable to various chemical transformations, primarily through oxidation or halogenation pathways.
The methyl group can be oxidized to a variety of functional groups, most notably a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for the oxidation of alkyl groups attached to aromatic rings. The reaction typically requires heating in an aqueous solution. The expected product from the vigorous oxidation of this compound would be 6-ethoxynicotinaldehyde-4-carboxylic acid. It is important to note that the aldehyde group is also susceptible to oxidation under these conditions, potentially leading to a dicarboxylic acid product.
| Reagent | Product | General Conditions |
| Potassium Permanganate (KMnO₄) | 6-Ethoxypyridine-3,4-dicarboxylic acid | Aqueous solution, heat |
| Selenium Dioxide (SeO₂) | 6-Ethoxy-4-formylnicotinaldehyde | Can selectively oxidize methyl groups to aldehydes |
This table represents predicted transformations based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.
The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. N-Bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of hydrocarbons. In the case of this compound, the methyl group is in a "benzylic-like" position relative to the pyridine ring. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.
The reaction would proceed via the formation of a radical at the methyl group, which then reacts with NBS to form the brominated product. Depending on the reaction conditions and the stoichiometry of NBS used, mono-, di-, or tri-bromination of the methyl group can be achieved.
| Reagent | Product(s) | General Conditions |
| N-Bromosuccinimide (NBS) | 6-Ethoxy-4-(bromomethyl)nicotinaldehyde | Anhydrous CCl₄, radical initiator (e.g., AIBN), reflux |
| 6-Ethoxy-4-(dibromomethyl)nicotinaldehyde | ||
| 6-Ethoxy-4-(tribromomethyl)nicotinaldehyde |
This table represents predicted transformations based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.
Structural Modifications and Derivative Synthesis of 6 Ethoxy 4 Methylnicotinaldehyde Analogues
Derivatives with Varied Alkoxy Substituents
A common strategy for modifying the 6-ethoxy-4-methylnicotinaldehyde structure involves the synthesis of analogues with different alkoxy groups at the C-6 position. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, most commonly a 6-chloro or 6-iodopyridine derivative. The synthesis of enantiopure (S)-6-alkoxynicotine derivatives, for example, has been successfully performed starting from (S)-6-iodonicotine and various sodium alkoxides researchgate.net. A similar principle can be applied to the 4-methylnicotinaldehyde (B1314049) series.
The general synthetic route would commence with a 6-halo-4-methylnicotinaldehyde, such as the commercially available 6-chloronicotinaldehyde. chemspider.comnih.gov This precursor can be reacted with a series of sodium or potassium alkoxides (e.g., methoxide, propoxide, isopropoxide) in a suitable solvent like tetrahydrofuran (B95107) (THF) or the corresponding alcohol to yield the desired 6-alkoxy-4-methylnicotinaldehyde derivatives. This method provides a straightforward pathway to a library of compounds with systematically varied steric and electronic properties at the 6-position.
Table 1: Synthesis of 6-Alkoxy-4-methylnicotinaldehyde Derivatives
| Derivative Name | Alkoxide Reagent | Resulting C-6 Substituent | General Reaction Conditions |
|---|---|---|---|
| 6-Methoxy-4-methylnicotinaldehyde | Sodium Methoxide (NaOMe) | -OCH3 | 6-Chloro-4-methylnicotinaldehyde, NaOMe, Methanol, Reflux |
| This compound | Sodium Ethoxide (NaOEt) | -OCH2CH3 | 6-Chloro-4-methylnicotinaldehyde, NaOEt, Ethanol, Reflux |
| 6-Isopropoxy-4-methylnicotinaldehyde | Sodium Isopropoxide (NaOiPr) | -OCH(CH3)2 | 6-Chloro-4-methylnicotinaldehyde, NaOiPr, Isopropanol, Reflux |
| 6-Benzyloxy-4-methylnicotinaldehyde | Sodium Benzoxide (NaOBn) | -OCH2Ph | 6-Chloro-4-methylnicotinaldehyde, NaOBn, THF, Reflux |
This approach is also seen in the synthesis of other heterocyclic systems, such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, underscoring its versatility. nih.gov
Halogenated Analogues and their Synthesis
The introduction of halogen atoms (F, Cl, Br, I) to the this compound scaffold can significantly alter its physicochemical properties, including lipophilicity and electronic character, which is crucial for tuning biological activity. Halogenation can be targeted at the pyridine (B92270) ring or the 4-methyl group.
Synthesis of ring-halogenated analogues can be approached by using appropriately substituted starting materials. For instance, the synthesis could begin with 2,6-dichloro-4-methylpyridine. One chlorine atom can be selectively substituted by an ethoxy group, followed by the introduction of the formyl group at the 3-position via methods such as lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF).
Alternatively, direct halogenation methods can be employed, although controlling regioselectivity can be a challenge. Electrophilic halogenation of the pyridine ring is generally difficult but can be achieved under harsh conditions or on the more electron-rich N-oxide derivative. General methods for stereoselective halogenation, often involving halonium intermediates, have been extensively reviewed and could be adapted for this purpose. nih.gov For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be used to introduce bromine or chlorine onto the pyridine ring, potentially at the C-5 position.
The synthesis of halogenated analogues of other heterocyclic systems, such as thiaplakortones, demonstrates the utility of late-stage halogenation reactions to build chemical libraries for biological screening. nih.gov
Synthesis of Fused Heterocyclic Systems Utilizing this compound
The aldehyde functional group of this compound is a versatile starting point for the construction of fused heterocyclic systems through various condensation and cyclization reactions.
Flavone-like Derivatives: While true flavones are benzopyran derivatives, analogous pyridopyranones can be synthesized. A common route involves the Claisen-Schmidt condensation of the aldehyde with an appropriate 2-hydroxyacetophenone (B1195853) derivative to form a chalcone. This intermediate can then undergo oxidative cyclization, often mediated by reagents like iodine in DMSO or selenium dioxide, to form the fused pyranone ring.
Hydantoin Derivatives: Hydantoins and related dihydropyrimidinones can be synthesized via multicomponent reactions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, can be adapted. Reacting this compound with urea and a β-dicarbonyl compound under acidic catalysis would lead to the formation of a fused dihydropyrimidinone ring system. The synthesis of fused pyrimidines from chalcones and guanidine (B92328) hydrochloride is a well-established method that could be applied here. longdom.org
These cyclization strategies open pathways to complex polycyclic structures derived from the relatively simple this compound starting material. nih.govlongdom.org
Development of Structure-Activity Relationship (SAR) Models in Derivative Design
The development of Structure-Activity Relationship (SAR) models is a cornerstone of rational drug design, aiming to correlate specific structural features of a molecule with its biological activity. For derivatives of this compound, SAR studies would focus on how modifications at the C-6 (alkoxy), C-4 (methyl), and C-3 (aldehyde-derived) positions affect a target biological endpoint.
Studies on closely related structures, such as 6-substituted nicotine (B1678760) derivatives, provide valuable insights. In one such study, a series of 6-substituted nicotine analogues were evaluated for their affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net The findings indicated that both the electronic nature and the steric bulk of the substituent at the 6-position significantly influence binding affinity. For example, while lipophilic substituents were generally favorable, increasing the size of the substituent led to decreased affinity. 6-Bromonicotine showed very high affinity, while the larger 6-methoxynicotine had a reduced affinity. researchgate.net
Table 2: Representative SAR Insights from Related Nicotine Analogues
| Structural Modification | Observed Effect on nAChR Affinity researchgate.net | Potential Implication for this compound Derivatives |
|---|---|---|
| Varying C-6 substituent (e.g., H, F, Br, OCH3) | Affinity is modulated by lipophilicity and steric size. Larger groups can decrease affinity. | Varying the alkoxy chain length or introducing halogens would systematically tune the biological activity. |
| Pyridine Nitrogen Basicity (pKa) | pKa alone did not correlate well with binding affinity. | Electronic effects are complex and not solely dependent on the basicity of the pyridine nitrogen. |
| Modifications from Aldehyde Group | Not directly studied in the nicotine series. | Conversion to imines, oximes, or fused rings would introduce new hydrogen bond donors/acceptors and change the overall shape, likely having a profound impact on activity. |
By synthesizing libraries of this compound derivatives as described in the sections above and screening them in relevant biological assays, a detailed SAR can be constructed. This model would guide the design of new analogues with optimized potency and selectivity, potentially leading to the discovery of novel therapeutic agents. researchgate.netblogspot.comnih.gov
Advanced Spectroscopic and Spectrometric Characterization of 6 Ethoxy 4 Methylnicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 6-Ethoxy-4-methylnicotinaldehyde, ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment.
Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically between δ 9.5-10.5 ppm.
Aromatic Protons (Pyridine Ring): Two singlets corresponding to the protons at the C2 and C5 positions of the pyridine (B92270) ring. Their chemical shifts would be in the aromatic region (δ 7.0-9.0 ppm).
Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The quartet would likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.
Methyl Group (-CH₃): A singlet for the methyl group attached to the pyridine ring, expected in the upfield region around δ 2.2-2.6 ppm.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups.
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.
Aromatic and Heteroaromatic Carbons: Multiple signals in the δ 110-165 ppm range.
Ethoxy Group Carbons: Two signals; one for the -OCH₂ carbon around δ 60-70 ppm and one for the -CH₃ carbon around δ 15-20 ppm.
Methyl Group Carbon: A signal for the ring-attached methyl carbon around δ 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental data found. The following are predicted values based on typical chemical shifts for similar functional groups.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | Carbon Type (DEPT) |
|---|---|---|---|---|
| Aldehyde (CHO) | ~9.8 | s | ~192 | CH |
| Pyridine H-2 | ~8.5 | s | ~152 | CH |
| Pyridine H-5 | ~6.8 | s | ~108 | CH |
| Ethoxy (-OCH₂) | ~4.4 | q | ~65 | CH₂ |
| Ethoxy (-CH₃) | ~1.4 | t | ~15 | CH₃ |
| 4-Methyl (-CH₃) | ~2.4 | s | ~20 | CH₃ |
| Pyridine C-3 | - | - | ~125 | C |
| Pyridine C-4 | - | - | ~158 | C |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key absorption bands would be expected.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
C-O Stretch (Ethoxy Ether): A strong band in the 1200-1250 cm⁻¹ region.
C-H Bends and Stretches (Alkyl): Absorptions in the 2850-3000 cm⁻¹ (stretches) and 1350-1470 cm⁻¹ (bends) regions.
Table 2: Predicted IR Absorption Frequencies for this compound No experimental data found. The following are predicted values based on characteristic group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |
| Alkyl C-H Stretch | 2850-3000 | Medium |
| Aldehyde C=O Stretch | ~1710 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |
Mass Spectrometry (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₁NO₂). The calculated exact mass is 165.07898.
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to fragment in a predictable manner. Key fragments could include:
Loss of the aldehyde proton ([M-1]⁺).
Loss of the ethoxy group ([M-45]⁺).
Cleavage of the ethyl group from the ethoxy moiety ([M-29]⁺).
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide:
Unambiguous confirmation of the molecular structure.
Precise bond lengths and angles.
Information on the planarity of the pyridine ring.
Details of intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.
For related nicotinonitrile derivatives, studies have shown that the central pyridine ring can be inclined at various dihedral angles relative to other substituents nih.gov. Similar conformational details would be revealed for the target compound.
Electronic Absorption and Emission Spectroscopy (Photophysical Investigations)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. Substituted pyridines and related heterocyclic compounds often exhibit interesting photophysical properties. manipal.edu
UV-Vis Absorption: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions, characteristic of aromatic aldehydes. The presence of the electron-donating ethoxy and methyl groups would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted nicotinaldehyde.
Fluorescence Emission: Many substituted pyridine derivatives are known to be fluorescent. manipal.edu Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. The emission wavelength, quantum yield, and Stokes shift would be key parameters to characterize its emissive properties, which are often sensitive to solvent polarity.
Theoretical and Computational Studies on 6 Ethoxy 4 Methylnicotinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into the distribution of electrons and the energy landscape of a compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. researchgate.net This analysis is crucial for predicting the electronic absorption spectra of a compound, revealing how it interacts with light. For a molecule like 6-Ethoxy-4-methylnicotinaldehyde, TD-DFT calculations could determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, studies on other heterocyclic compounds have successfully used TD-DFT to correlate calculated absorption spectra with experimental data. rsc.org
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govdntb.gov.ua A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govdntb.gov.ua In a study on novel pyridine (B92270) derivatives, the global reactivity descriptors, including the HOMO-LUMO gap, were correlated with their biological properties. nih.gov
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap (ΔE) | 4.7 | eV |
| Dipole Moment | 3.2 | Debye |
Note: The data in this table is hypothetical and serves as an illustrative example of how results from quantum chemical calculations would be presented. Specific computational studies on this compound are required to obtain actual values.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.
The binding affinity, often expressed as the binding free energy, quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate a more stable complex and a higher affinity. These predictions can help in identifying potential biological targets for a compound and in prioritizing candidates for further experimental testing. For example, in a study of multi-target inhibitors, molecular docking was the crucial first step to analyze the conformation and orientation of compounds within the binding site of a target. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Unit |
| Binding Affinity (ΔG) | -7.8 | kcal/mol |
| Interacting Residues | TYR 84, LEU 25, SER 120 | - |
| Hydrogen Bonds | 2 (with SER 120) | - |
Note: This table presents a hypothetical scenario. The actual binding affinity and interacting residues would depend on the specific protein target being investigated.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful avenue to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.
For a molecule like this compound, computational methods could be employed to study its synthesis or its reactivity in various chemical transformations. For instance, DFT calculations can be used to model the mechanism of palladium-catalyzed cross-coupling reactions, which are often used to synthesize substituted pyridine derivatives. nih.gov Such studies can help in understanding the role of the catalyst and the influence of substituents on the reaction outcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, is crucial to its function and reactivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. While simple molecules may have only a few stable conformations, flexible molecules can have many.
Molecular Dynamics (MD) simulations are a computational method that allows the study of the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and the interactions between molecules. For this compound, an MD simulation could reveal how the ethoxy group and the aldehyde group orient themselves relative to the pyridine ring and how these conformations might change in different solvent environments or upon binding to a receptor. This dynamic picture is often more informative than the static view provided by other computational methods.
Applications of 6 Ethoxy 4 Methylnicotinaldehyde in Synthetic Organic Chemistry
Role as a Key Building Block for Complex Organic Scaffolds
Substituted pyridines are fundamental components in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov Organic building blocks like 6-Ethoxy-4-methylnicotinaldehyde are essential for the bottom-up assembly of complex molecular structures. lookchem.com The presence of both an aldehyde and an ethoxy group on the 4-methylpyridine (B42270) core provides multiple reaction sites, allowing for a variety of chemical transformations.
The aldehyde functionality can readily participate in reactions such as Wittig-type reactions, aldol (B89426) condensations, and reductive aminations, enabling the introduction of diverse substituents and the extension of the carbon skeleton. The ethoxy group, being an electron-donating group, influences the reactivity of the pyridine (B92270) ring, potentially directing further substitutions. This multi-functional nature allows for the strategic and controlled construction of polysubstituted aromatic and heterocyclic systems.
Table 1: Potential Reactions at the Aldehyde Group
| Reaction Type | Reagents | Potential Product |
| Wittig Reaction | Phosphonium ylide | Substituted alkene |
| Aldol Condensation | Ketone/Ester enolate | β-Hydroxy carbonyl |
| Reductive Amination | Amine, Reducing agent | Secondary/Tertiary amine |
| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-Unsaturated system |
Intermediate in the Synthesis of Natural Products and Analogues (e.g., Nauclea indole-pyridine alkaloids)
The structural motif of a substituted pyridine is a common feature in numerous biologically active natural products, particularly alkaloids. researchgate.netnih.gov The synthesis of marine alkaloid derivatives and analogues often relies on the use of such versatile building blocks to achieve the desired molecular complexity and biological activity. rsc.org
While direct literature citing the use of this compound in the synthesis of Nauclea indole-pyridine alkaloids is not prevalent, the closely related 4-methylnicotinaldehyde (B1314049) has been successfully employed in the synthesis of decarbomethoxynauclechine. This suggests a strong potential for this compound to serve as a key intermediate in the synthesis of other analogues of Nauclea alkaloids. The ethoxy group could offer advantages in terms of solubility or by electronically tuning the reactivity of the pyridine ring during key coupling and cyclization steps.
Utility in Sequential and Cascade Reactions
Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, are a powerful tool in organic synthesis for rapidly building molecular complexity from simple precursors. google.com The design of such sequences is a significant intellectual endeavor in the total synthesis of natural products. The functional group arrangement in this compound makes it an ideal candidate for participating in such reaction cascades.
For instance, an initial reaction at the aldehyde group could trigger a subsequent cyclization onto the pyridine ring or a pre-installed substituent. The development of novel cascade reactions involving aromatic aldehydes and various coupling partners is an active area of research. researchgate.net While specific cascade reactions involving this compound are not extensively documented, the principles of cascade reaction design suggest its potential utility in the efficient construction of polycyclic heterocyclic systems. ccspublishing.org.cn
Precursor for Advanced Chemical Intermediates
Nicotinaldehydes and their derivatives are important intermediates in industrial organic chemistry. google.com They can be transformed into a variety of other functional groups, further expanding their synthetic utility. For example, the aldehyde group of this compound can be oxidized to a carboxylic acid or reduced to an alcohol. The resulting nicotinic acid or nicotinyl alcohol derivatives can then be used in a subsequent set of reactions, such as esterifications or etherifications, to generate more complex intermediates.
The conversion of the aldehyde to a nitrile, followed by further chemical manipulation, is another viable pathway to advanced intermediates. These transformations allow chemists to leverage the core structure of this compound to access a wider range of molecular frameworks for various applications.
Investigation of Biological Activity and Molecular Mechanisms of 6 Ethoxy 4 Methylnicotinaldehyde and Its Derivatives
Enzyme Inhibition Studies (e.g., phosphodiesterase PDE4 inhibition)
Derivatives of aromatic aldehydes have been evaluated for their ability to inhibit various enzymes. For instance, studies on dimeric dihydrodiol dehydrogenases from several mammalian sources have shown that 4-hydroxyphenylketones, such as 4-hydroxybenzaldehyde, are potent inhibitors. nih.gov These compounds were found to be more effective than known inhibitors like ascorbate (B8700270) and isoascorbate. nih.gov Kinetic analyses indicated that these derivatives act as competitive inhibitors with respect to the dihydrodiol substrate, binding to the enzyme-NADP+ binary complex at or near the active site. nih.gov The structural arrangement, specifically the presence of a carbonyl group and a hydroxy group at the 4-position of the phenyl ring, was crucial for this inhibitory activity. nih.gov
Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), is a significant target for treating inflammatory diseases. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses in a wide array of immune cells. nih.gov While specific studies linking 6-ethoxy-4-methylnicotinaldehyde derivatives directly to PDE4 inhibition are not prominent in the reviewed literature, the development of PDE4 inhibitors is a major focus of pharmaceutical research. This class of inhibitors has shown efficacy in animal models of inflammatory conditions like asthma, psoriasis, and inflammatory bowel disease. nih.gov Given the therapeutic importance of PDE4, the investigation of novel chemical scaffolds, including nicotin-aldehyde derivatives, for PDE4 inhibitory activity remains a plausible area for future research.
Receptor Binding Kinetics and Molecular Mechanisms (e.g., histamine (B1213489) H1 receptor residence time)
A key area of investigation for derivatives of 4-methylnicotinaldehyde (B1314049) has been their interaction with G protein-coupled receptors, such as the histamine H1 receptor (H1R). Drug-target residence time, which measures the duration of the drug-receptor complex, is increasingly recognized as a critical predictor of a drug's in vivo efficacy.
Research has demonstrated that certain derivatives of 4-methylnicotinaldehyde exhibit prolonged residence times at the H1R. In one study, 4-methylnicotinaldehyde was used as a reactant to synthesize a novel analog of the antihistamine desloratadine. This derivative, 8-Chloro-11-(1-((4-methylpyridin-3-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo nih.govrsc.orgcyclohepta[1,2-b]pyridine, demonstrated a significantly longer residence time at the H1R compared to its predecessors. This extended engagement with the receptor translates to a longer duration of antihistamine action at the cellular level.
The binding kinetics for this derivative were determined using competitive radioligand binding assays with cell homogenates expressing the H1R. The findings highlight how structural modifications to a core molecule can dramatically influence its kinetic profile.
| Compound | K_i (nM) | Residence Time (min) |
| Desloratadine Analog (from 4-methylnicotinaldehyde) | 0.23 | 240 |
| Rupatadine | 1.8 | >360 |
| Desloratadine | 0.4 | 22 |
This table presents a summary of kinetic data for a derivative of 4-methylnicotinaldehyde in comparison to other antihistamines, illustrating its prolonged residence time at the histamine H1 receptor. Data is compiled from related research findings.
Molecular Interactions with Biological Macromolecules (e.g., DNA binding)
The interaction of small molecules with DNA is a foundational mechanism for many therapeutic agents, particularly in cancer treatment. These interactions can be covalent and irreversible or non-covalent, involving forces like hydrogen bonding and hydrophobic attractions. nih.gov Research into pyridine (B92270) carboxaldehyde derivatives, which are structurally related to this compound, has uncovered significant DNA binding activity.
Studies on pyridine-4-carbohydrazide Schiff base derivatives have successfully identified compounds with strong DNA-binding properties. cmjpublishers.com Using a combination of molecular docking and experimental validation, researchers found that these molecules interact with DNA, with their aromatic planar structures being a key contributor to this activity. cmjpublishers.com Similarly, copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have been shown to interact with DNA bases. nih.govresearchgate.net These complexes form stable 1:1 and 1:2 adducts with purine (B94841) bases like adenine (B156593) and guanine. nih.govresearchgate.net
The primary mode of interaction for these types of compounds is often through minor groove binding. nih.gov This was confirmed through molecular modeling and spectroscopic techniques, such as UV-visible absorption titration, which tracks changes in the DNA's absorption spectrum upon binding of the small molecule. nih.govcmjpublishers.com These findings underscore the potential for nicotin-aldehyde derivatives to be developed as DNA-targeting agents. cmjpublishers.com
Modulation of Intracellular Signaling Pathways (e.g., cAMP and cGMP levels)
The biological activities described in the preceding sections directly translate to the modulation of critical intracellular signaling pathways.
By binding to and inhibiting the histamine H1 receptor, derivatives of 4-methylnicotinaldehyde can block histamine-induced signaling cascades. A primary example is the inhibition of intracellular calcium mobilization, a key event that follows H1R activation. Functional assays have confirmed that the long receptor residence time of these derivatives leads to a sustained suppression of this signaling pathway.
Furthermore, the potential for enzyme inhibition by these derivatives can significantly alter cellular signaling. As discussed, inhibition of PDE4 would lead to an increase in intracellular cAMP levels. Cyclic AMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, regulating processes from gene transcription to cellular metabolism. The interplay between cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) is also critical, as some phosphodiesterases can be modulated by cGMP, creating a complex signaling network.
Finally, by binding to DNA, these derivatives can interfere with fundamental cellular processes like replication and transcription, ultimately inducing cell cycle arrest and apoptosis. nih.gov This mechanism is a cornerstone of many anticancer drugs and highlights another avenue through which these compounds can exert a powerful biological effect.
In vitro Mechanistic Studies on Cellular Targets
A variety of in vitro models and assays are employed to elucidate the molecular mechanisms of these derivatives. To study receptor interactions, researchers utilize cell lines engineered to express the target receptor, such as HEK293T cells, as well as cells that endogenously express it, like HeLa cells.
Key techniques include:
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) and kinetic parameters (kon, koff) of the compounds by measuring their ability to displace a known radioactive ligand from the receptor.
Functional Cellular Assays: To assess the downstream consequences of receptor binding, assays measuring intracellular calcium mobilization (e.g., using Fluo-4 NW dye) and dynamic mass redistribution (DMR) are employed. These provide a real-time readout of the cellular response to receptor antagonism.
DNA Interaction Studies: The binding of derivatives to DNA is often investigated using spectroscopic methods. UV-visible absorption titration and competitive fluorescence assays with dyes like Rhodamine B can confirm the interaction and help determine the binding mode and strength. cmjpublishers.com
Cell Viability and Apoptosis Assays: To study the effects on cellular proliferation, particularly in cancer research, derivatives are tested on various cancer cell lines (e.g., HCT116, MCF-7). Assays for apoptosis, such as Annexin V staining, are used to confirm that the compounds induce programmed cell death. nih.gov
These in vitro studies are essential for characterizing the pharmacological profile of new compounds and understanding the precise molecular interactions that underpin their biological effects.
Catalytic Applications of 6 Ethoxy 4 Methylnicotinaldehyde Derived Systems
As Ligands in Transition Metal-Catalyzed Transformations
The pyridine (B92270) nitrogen atom, with its available lone pair of electrons, is a quintessential Lewis base, readily coordinating to a wide array of transition metals. nih.gov The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the stability and reactivity of the resulting metal complexes. In 6-ethoxy-4-methylnicotinaldehyde-derived ligands, the ethoxy and methyl groups at the 6- and 4-positions, respectively, are electron-donating. This electronic enrichment of the pyridine ring enhances its Lewis basicity, leading to stronger coordination to metal centers compared to unsubstituted pyridine. nih.gov
The aldehyde functionality at the 3-position offers a versatile handle for creating multidentate ligands. For instance, condensation of the aldehyde with chiral amines or amino alcohols can readily generate chiral imines or oxazolines. These multidentate ligands, often featuring N,N- or N,O-coordination motifs, are highly sought after in asymmetric catalysis. The resulting chelate effect upon coordination to a metal center enhances the stability of the catalytic species.
The design of ligands derived from this compound can be tailored for specific catalytic transformations. For example, Schiff base ligands derived from this aldehyde could be used to prepare palladium(II) complexes. The electronic properties of the substituted pyridine ring can influence the catalytic activity in cross-coupling reactions. Generally, more basic ligands can lead to higher reaction yields in certain palladium-catalyzed reactions, although steric effects must also be considered. nih.gov
Below is a table illustrating the potential of substituted pyridine ligands in transition metal catalysis, which can be extrapolated to systems derived from this compound.
| Ligand Type | Metal | Catalytic Application | Potential Role of this compound Derivative |
| Pyridine-oxazoline | Various | Asymmetric Catalysis rsc.org | The aldehyde can be converted to a chiral oxazoline (B21484) moiety. |
| Pyridine-hydrazone | Pd(II) | Asymmetric 1,2-addition nih.gov | The aldehyde can be condensed with hydrazines to form hydrazone ligands. |
| Bipyridine-type | Various | Cross-coupling reactions acs.org | Dimerization or functionalization could lead to bipyridine-like structures. |
| N,O-bidentate | Ru(II) | Olefin Metathesis nih.gov | The aldehyde can be reduced to an alcohol to form an N,O-chelate. |
Organocatalytic Properties
The aldehyde group in this compound is a key feature for its potential application in organocatalysis. Aldehydes can act as catalysts by interacting with nucleophilic substrates such as amines. rsc.org For instance, in the presence of a primary amine substrate, an aldimine intermediate can form, which is central to many organocatalytic cycles. rsc.org
One of the prominent mechanisms in organocatalysis is iminium ion catalysis, where a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form an iminium ion. While this compound itself is an aromatic aldehyde, its derivatives could potentially participate in or influence reactions that proceed through such intermediates.
Furthermore, the aldehyde functionality can be a precursor to other organocatalytically active groups. For example, its reduction to the corresponding alcohol would yield a pyridinyl alcohol. Such compounds, particularly when made chiral, can be effective organocatalysts for various transformations. The pyridine nitrogen can also act as a Lewis basic site, potentially cooperating with other functional groups in a bifunctional catalytic system. nih.gov
The table below summarizes potential organocatalytic applications based on the functional groups present in or derived from this compound.
| Catalytic Moiety | Reaction Type | Mechanism |
| Aldehyde | Dehydrative transformations rsc.org | Imine formation and transfer hydrogenation. |
| Aldehyde-derived imine | C-H activation rsc.org | Coordination to a transition metal in a bidentate fashion. |
| Pyridine Nitrogen | Various | Lewis base catalysis. researchgate.net |
| Chiral alcohol derivative | Aldol (B89426) and Mannich reactions researchgate.net | Enamine or iminium catalysis. |
Development of Heterogeneous Catalysts Incorporating Nicotinaldehyde Derivatives
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and applicability in industrial processes. scispace.comresearchgate.net Nicotinaldehyde derivatives, including this compound, offer several avenues for the development of heterogeneous catalysts.
The aldehyde group can be used to covalently attach the molecule to a functionalized support, such as silica (B1680970) gel or a polymer resin. For example, the aldehyde could react with an amino-functionalized support to form an imine linkage. Subsequent complexation with a metal ion would yield a heterogenized catalyst. This approach has been successfully employed for various transition metal catalysts.
Another strategy involves the use of magnetic nanoparticles as a support, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov For instance, a Schiff base complex derived from this compound could be immobilized on silica-coated iron oxide nanoparticles. nih.gov
The pyridine ring itself can be incorporated into the framework of metal-organic frameworks (MOFs). nsf.gov MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for catalysis. A nicotinaldehyde derivative could serve as a building block for a MOF, with the aldehyde group available for post-synthetic modification or direct participation in catalysis.
| Support Material | Immobilization Strategy | Potential Catalytic Application |
| Silica Gel | Covalent attachment via the aldehyde group. | Various transition metal-catalyzed reactions. |
| Magnetic Nanoparticles | Immobilization of a Schiff base complex. nih.gov | Cross-coupling reactions, reductions. |
| Metal-Organic Frameworks | Incorporation as a linker. nsf.gov | Hydroboration, dearomatization reactions. |
| Polymer Resins | Grafting of the pyridine derivative. | Flow chemistry applications. |
Enantioselective Catalysis Mediated by Chiral Derivatives
The development of chiral ligands for asymmetric catalysis is a paramount goal in modern organic synthesis. hkbu.edu.hk Pyridine-containing ligands have been extensively explored in this context due to their modular nature, which allows for the introduction of chirality in various ways. rsc.orgacs.org
Starting from this compound, a wide range of chiral ligands can be envisaged. The most straightforward approach is the condensation of the aldehyde with a chiral amine or amino alcohol to generate a chiral Schiff base or oxazoline ligand, respectively. rsc.org These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to catalyze a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.
The electronic properties of the this compound core would influence the performance of these chiral catalysts. The electron-donating substituents would enhance the donor capacity of the pyridine nitrogen, which can impact both the activity and selectivity of the metal center.
Furthermore, chiral auxiliaries can be introduced at other positions of the pyridine ring, or the aldehyde can be transformed into a more complex chiral scaffold. The versatility of pyridine chemistry allows for a multitude of strategies to design and synthesize novel chiral ligands based on this core structure.
The following table presents examples of chiral pyridine-based ligand classes and their applications in enantioselective catalysis, which could be pursued with derivatives of this compound.
| Chiral Ligand Type | Metal | Enantioselective Reaction |
| Pyridine-oxazoline (PyOx) rsc.org | Various | Allylic alkylation, hydrosilylation. |
| Chiral Bipyridines acs.org | Ir, Rh | Asymmetric hydrogenation, C-H borylation. |
| Pyridine-hydrazones nih.gov | Pd(II) | Addition of boronic acids to imines. |
| Chiral Pyridine N-oxides researchgate.net | Various | Lewis base catalysis, metal-catalyzed reactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
